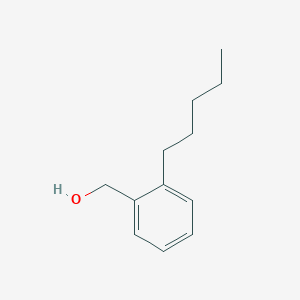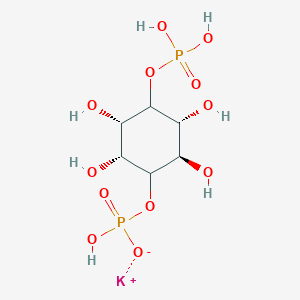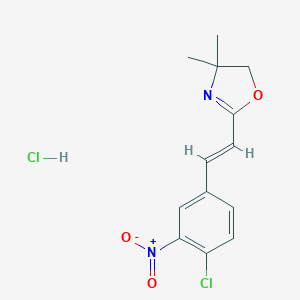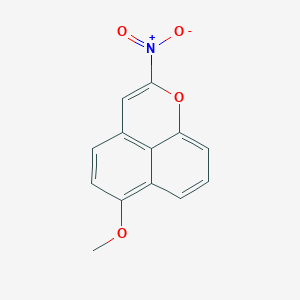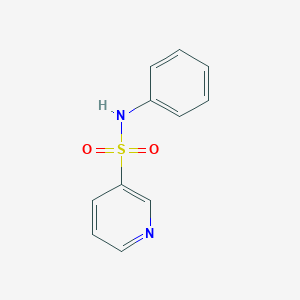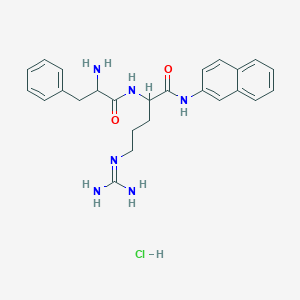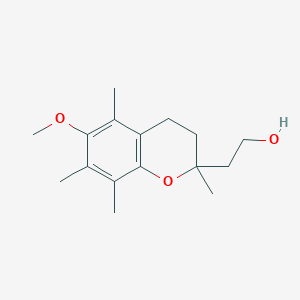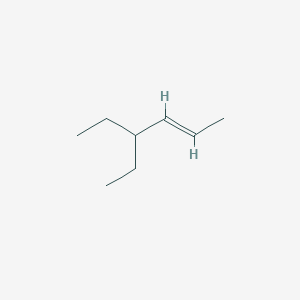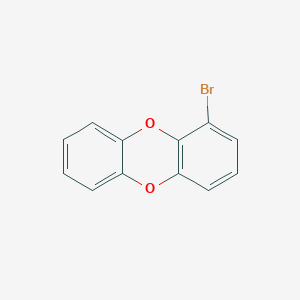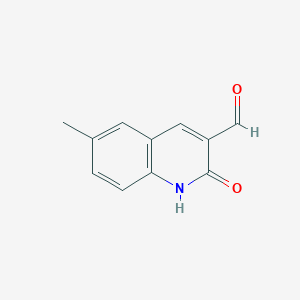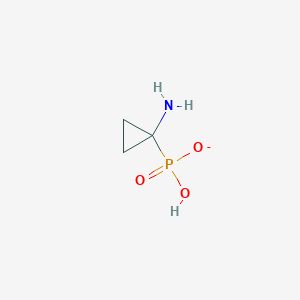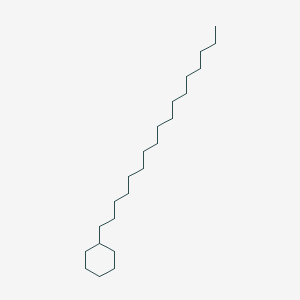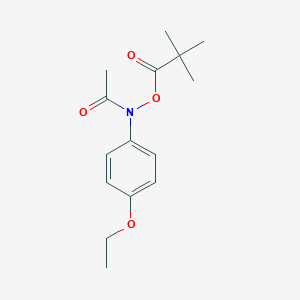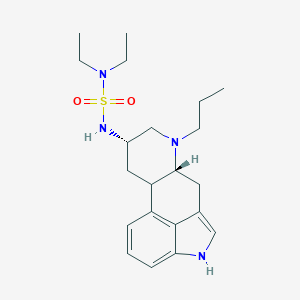
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been studied for its potential applications in scientific research. This compound has been found to have a range of effects on various biological systems, including the central nervous system and the cardiovascular system. It has been studied for its potential use in the treatment of conditions such as Parkinson's disease and hypertension.
Mécanisme D'action
The mechanism of action of sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a range of effects on various biological systems.
Effets Biochimiques Et Physiologiques
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson's disease. It has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized using a variety of methods. It has also been found to have a range of effects on various biological systems, which makes it a useful tool for studying these systems. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have potential side effects.
Orientations Futures
There are several future directions for research on sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)-. One area of research could focus on further elucidating its mechanism of action and its effects on various biological systems. Another area of research could focus on its potential use in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, research could be done to explore the potential side effects of this compound and to develop methods for minimizing these effects.
Méthodes De Synthèse
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- can be synthesized using a variety of methods. One method involves the reaction of N,N-dimethylformamide with propargylamine to form N,N-dimethyl-N'-propargylformamide. This compound is then reacted with ergoline to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
Numéro CAS |
104317-90-0 |
|---|---|
Nom du produit |
Sulfamide, N,N-dimethyl-N'-((8alpha)-6-propylergolin-8-yl)- |
Formule moléculaire |
C21H32N4O2S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
(6aR,9S)-9-(diethylsulfamoylamino)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H32N4O2S/c1-4-10-24-14-16(23-28(26,27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-22-19)11-20(18)24/h7-9,13,16,18,20,22-23H,4-6,10-12,14H2,1-3H3/t16-,18?,20+/m0/s1 |
Clé InChI |
WXDTTZQKSMHWCD-LYNLNPNLSA-N |
SMILES isomérique |
CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
SMILES canonique |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(CC)CC |
Synonymes |
CQP 201-403 CQP-201-403 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



